Welcome to the BenchChem Online Store!
molecular formula C14H14Cl2O2 B8600819 Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]- CAS No. 54669-88-4

Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]-

Cat. No. B8600819
M. Wt: 285.2 g/mol
InChI Key: FTNRXOWXEWCIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931407

Procedure details

(0.19 mole) of 1-pyrrolidino-1-cyclohexene and 51.2 g. (0.19 mole) of 3,4-dichlorophenacyl bromide by the method described in Example 39a gave 32.6 g. (60%) of crystals, m.p. 78°-79° (from ethanol).
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1([C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=2)CCCC1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:16](=[O:19])[CH2:17]Br.C([OH:26])C>>[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:16](=[O:19])[CH2:17][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:6]1=[O:26]

Inputs

Step One
Name
Quantity
0.19 mol
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Step Two
Name
Quantity
0.19 mol
Type
reactant
Smiles
ClC=1C=C(C(CBr)=O)C=CC1Cl
Step Three
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave 32.6 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(CC2C(CCCC2)=O)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.